molecular formula C19H13F2N5O3 B2937556 2-(3,4-difluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887225-08-3

2-(3,4-difluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2937556
CAS No.: 887225-08-3
M. Wt: 397.342
InChI Key: UBIHRBGGNXKJRY-UHFFFAOYSA-N
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Description

2-(3,4-difluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based small molecule featuring a carboxamide group at position 6, a 3,4-difluorophenyl substituent at position 2, and a 4-methoxyphenyl group at position 7.

Properties

IUPAC Name

2-(3,4-difluorophenyl)-9-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O3/c1-29-11-5-3-10(4-6-11)26-18-15(24-19(26)28)14(16(22)27)23-17(25-18)9-2-7-12(20)13(21)8-9/h2-8H,1H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIHRBGGNXKJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several purine-6-carboxamide derivatives, differing primarily in substituent patterns. Below is a comparative analysis based on substituent effects, synthesis, and inferred properties:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Substituents (Position 2 / Position 9) Key Structural Features Notable Data (if available)
Target Compound: 2-(3,4-difluorophenyl)-9-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 3,4-difluorophenyl / 4-methoxyphenyl High electronegativity (F), methoxy (electron-donating) N/A in provided evidence
2-(2,4-dimethoxyphenyl)-9-phenyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2,4-dimethoxyphenyl / phenyl Bulkier, electron-rich substituents No bioactivity data reported
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide Methyl / 4-methylphenyl Alkyl groups (lower polarity) CAS: 64440-99-9; Formula: C₁₄H₁₃N₅O₂
2-(2,4-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 2,4-dimethoxyphenyl / 2-fluorophenyl Mixed electronic effects (F + methoxy) CAS: 898442-03-0; Custom synthesis options
2-(4-hydroxyphenylamino)-9-(2-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide 4-hydroxyphenylamino / 2-methoxyphenyl Amino group (basic), ortho-methoxy CAS: 1022155-73-2

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Methoxy Groups : The 3,4-difluorophenyl group in the target compound enhances lipophilicity and metabolic stability compared to methoxy-rich analogs (e.g., ). Fluorine’s electronegativity may improve binding affinity in hydrophobic enzyme pockets, whereas methoxy groups increase solubility through polar interactions .
  • Positional Isomerism : The 2-fluorophenyl substituent in versus the 3,4-difluorophenyl in the target compound may alter steric interactions in biological targets. Ortho-substituents (e.g., 2-methoxy in ) could impose torsional strain, reducing conformational flexibility.

Inferred Bioactivity Trends

  • Conversely, hydroxylated analogs (e.g., ) may exhibit improved solubility but reduced CNS penetration due to higher polarity.

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